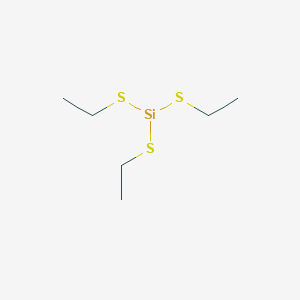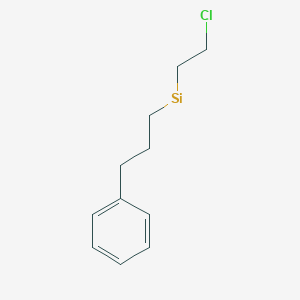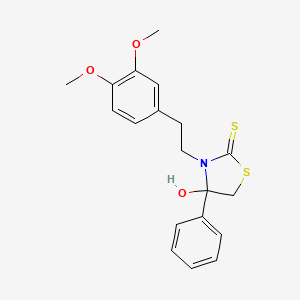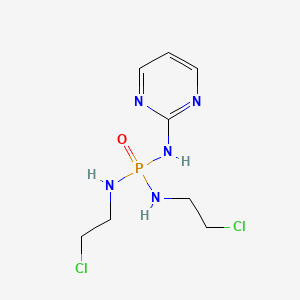![molecular formula C14H18BrNO2 B14707166 11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione CAS No. 15025-38-4](/img/structure/B14707166.png)
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a bromine atom, a nitrogen atom, and two oxygen atoms, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the bromine atom. One common method involves the cyclization of a suitable precursor followed by bromination under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-Chloro-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione
- 11-Iodo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione
- 14-Azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione without halogen substitution
Uniqueness
11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and unsubstituted analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity .
Eigenschaften
CAS-Nummer |
15025-38-4 |
|---|---|
Molekularformel |
C14H18BrNO2 |
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
11-bromo-14-azadispiro[5.1.58.26]pentadec-12-ene-7,15-dione |
InChI |
InChI=1S/C14H18BrNO2/c15-10-4-8-14(9-5-10)11(17)13(12(18)16-14)6-2-1-3-7-13/h4,8,10H,1-3,5-7,9H2,(H,16,18) |
InChI-Schlüssel |
DJWNQNIHQSUQBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=O)C3(CCC(C=C3)Br)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


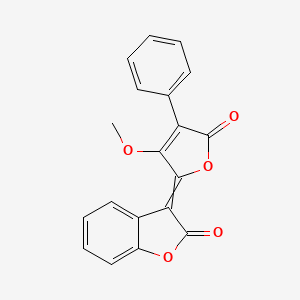
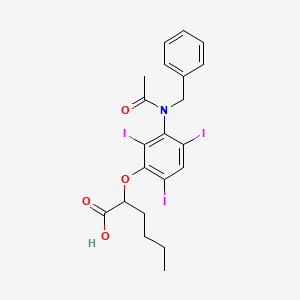
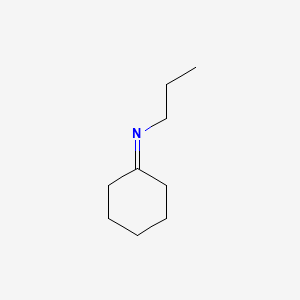
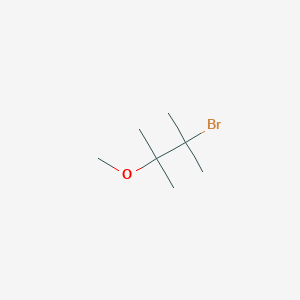
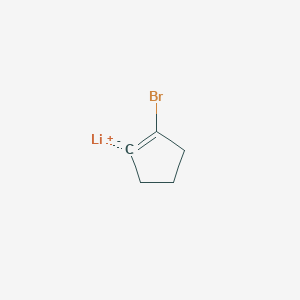

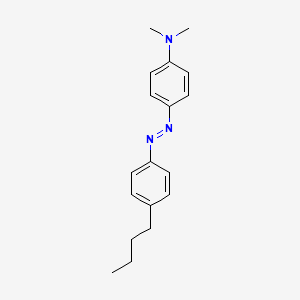

![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
